molecular formula C18H17BrN2O2 B11131501 2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B11131501
M. Wt: 373.2 g/mol
InChI Key: WZPSZRMYMZWNMQ-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide: Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

  • The indole moiety (6-bromo-1H-indol-1-yl) provides aromaticity and potential biological activity.
  • The acetamide group (N-[2-(4-hydroxyphenyl)ethyl]acetamide) contributes to its stability and solubility.

Preparation Methods

Synthetic Routes::

    Radical Protodeboronation:

Reaction Conditions::
  • The specific conditions depend on the chosen synthetic route.
  • Radical protodeboronation typically involves radical initiators and mild reaction conditions.
Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes or batch reactions.

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction of specific functional groups (e.g., carbonyls) may occur.

    Substitution: The indole ring can undergo substitution reactions.

    Common Reagents: Boronic acids, radical initiators, reducing agents.

    Major Products: Various derivatives of Compound X, including modified indole structures.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Biological Studies: Assessing its effects on cellular processes.

    Industry: As a precursor for other compounds.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular pathways.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct properties compared to similar indole derivatives.

    Similar Compounds: Include related indole-based molecules (e.g., 6-bromoindole, acetamide derivatives).

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H17BrN2O2/c19-15-4-3-14-8-10-21(17(14)11-15)12-18(23)20-9-7-13-1-5-16(22)6-2-13/h1-6,8,10-11,22H,7,9,12H2,(H,20,23)

InChI Key

WZPSZRMYMZWNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)O)Br

Origin of Product

United States

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